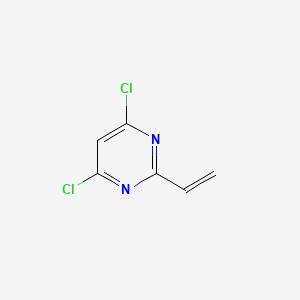

4,6-二氯-2-乙烯基嘧啶

描述

4,6-Dichloro-2-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H4Cl2N2 . It is also known by other names such as 4,6-dichloro-2-ethenylpyrimidine and 2-vinyl-4,6-dichloropyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-vinylpyrimidine, often involves the use of organolithium reagents . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 pyrimidine .Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-2-vinylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving pyrimidines are often complex and involve multiple steps .Physical And Chemical Properties Analysis

4,6-Dichloro-2-vinylpyrimidine has a molecular weight of 175.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 .科学研究应用

合成和工艺研究

4,6-二氯-2-乙烯基嘧啶是合成各种化合物的重要中间体。例如,它在合成合成抗癌药物达沙替尼中发挥重要作用。它的合成涉及环化和氯化过程,具有针对最大产率优化的特定条件 郭雷鸣,2012。

钯催化的交叉偶联反应

该化合物在卤代嘧啶与芳基和乙烯基三丁基锡烷的钯催化交叉偶联反应中发挥作用。该反应促进了各种乙烯基嘧啶的合成,表明其在化学合成中的多功能性 Y. 近藤等人,1989。

合成构件

4,6-二氯-2-乙烯基嘧啶已被用作合成奥洛莫星等复杂分子的构建模块。这展示了它在高度取代嘌呤和相关化合物的区域选择性合成中的用途 L. Hammarström 等人,2002。

共轭加成反应

该化合物参与共轭加成反应,产生各种取代的乙基嘧啶和喹唑啉。这证明了其在各种化学转化中的反应性和潜力 伊丽莎白·罗等人,2010。

作用机制

安全和危害

未来方向

While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.

生化分析

Biochemical Properties

4,6-Dichloro-2-vinylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA and RNA, forming crosslinks with guanine and thymine in DNA and guanine in RNA . These interactions are crucial for understanding the compound’s potential as a therapeutic agent, particularly in the context of anticancer research.

Cellular Effects

The effects of 4,6-Dichloro-2-vinylpyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinks with DNA can lead to disruptions in DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, its interactions with RNA suggest potential impacts on protein synthesis and other RNA-mediated processes.

Molecular Mechanism

At the molecular level, 4,6-Dichloro-2-vinylpyrimidine exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with guanine residues in DNA and RNA, leading to the formation of interstrand crosslinks . These crosslinks can inhibit the activity of enzymes involved in DNA repair and replication, thereby exerting cytotoxic effects on rapidly dividing cells. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to target and kill cancer cells is of great interest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-2-vinylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 4,6-Dichloro-2-vinylpyrimidine can lead to sustained disruptions in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-2-vinylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing excessive toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

4,6-Dichloro-2-vinylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4,6-Dichloro-2-vinylpyrimidine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . These factors can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

4,6-Dichloro-2-vinylpyrimidine exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action.

属性

IUPAC Name |

4,6-dichloro-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIRYYVUNARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623165 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-26-6 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)